molecular formula C4H6N4O4S B1521226 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide CAS No. 1181457-77-1

1-methyl-3-nitro-1H-pyrazole-4-sulfonamide

Cat. No. B1521226
CAS RN: 1181457-77-1
M. Wt: 206.18 g/mol
InChI Key: OKQYRCQGLCTMQF-UHFFFAOYSA-N
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Description

1-methyl-3-nitro-1H-pyrazole-4-sulfonamide is a chemical compound with the CAS Number: 1181457-77-1 . It has a molecular weight of 206.18 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H6N4O4S/c1-7-2-3(8(9)10)4(6-7)13(5,11)12/h2H,1H3,(H2,5,11,12) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that pyrazole compounds are known to be involved in various chemical reactions .

It is stored at room temperature .

Scientific Research Applications

Environmental Monitoring and Exposure Assessment

1-Methyl-3-Nitro-1H-Pyrazole-4-Sulfonamide and related compounds are used in various consumer products for surface protection. Research has been conducted to understand their occurrence in indoor and outdoor environments and the implications for human exposure. In a study conducted in Ottawa, Canada, perfluorinated alkyl sulfonamides (PFASs) were investigated for their presence in indoor air, house dust, and outdoor air. The study revealed significant concentrations of these compounds in indoor environments, indicating indoor air as a major contributor to outdoor pollution. Human exposure assessment based on these compounds in air and dust suggested substantial daily intake through inhalation and dust ingestion, particularly in children (Shoeib et al., 2005).

Health and Environmental Effects

This compound and its derivatives have been the focus of studies analyzing their impact on human health and the environment. For instance, the serum concentrations of polyfluoroalkyl compounds (PFCs), including perfluorooctane sulfonic acid (PFOS) and others, were measured in the U.S. population. This study indicated prevalent exposures to several PFCs across the population, with certain demographic factors, such as gender and education level, associated with varying concentrations. Such data play a crucial role in setting public health research priorities and defining sources and pathways of exposure (Calafat et al., 2007).

Implications for Specific Populations

The maternal-fetal transfer of chemicals related to this compound, such as perfluoroalkyl acid (PFAA) precursors, has been studied to understand prenatal exposure and potential health implications. Research involving the analysis of maternal and cord serum samples in China highlighted the transfer of PFAA precursors during pregnancy. The study found certain PFAA precursors present in comparable concentrations in both maternal and cord sera, implying potential prenatal exposure and health risks for the fetus (Yang et al., 2016).

Safety and Hazards

The safety information for 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide are not available, it’s worth noting that pyrazole derivatives are being studied for their potential pharmacological effects, including antileishmanial and antimalarial activities . This suggests that this compound and similar compounds may have potential applications in the development of new drugs.

properties

IUPAC Name

1-methyl-3-nitropyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O4S/c1-7-2-3(13(5,11)12)4(6-7)8(9)10/h2H,1H3,(H2,5,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQYRCQGLCTMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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